Cas no 863029-00-9 (4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide)
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
- 4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxamide
- SB56958
- 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxamide
- DTXSID70856854
- 863029-00-9
-
- Inchi: 1S/C7H10N4OS/c1-9-6-4(5(8)12)3-10-7(11-6)13-2/h3H,1-2H3,(H2,8,12)(H,9,10,11)
- InChI Key: IKFRXDCJEQMGBV-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C(N)=O)C(=N1)NC
Computed Properties
- Exact Mass: 198.05753213g/mol
- Monoisotopic Mass: 198.05753213g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 106Ų
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165049-1g |
4-(methylamino)-2-(methylthio)pyrimidine-5-carboxamide |
863029-00-9 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM165049-1g |
4-(methylamino)-2-(methylthio)pyrimidine-5-carboxamide |
863029-00-9 | 95% | 1g |
$446 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744371-1g |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide |
863029-00-9 | 98% | 1g |
¥3685.00 | 2024-04-28 |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Emiliana Damian Risberg,Patric Lindqvist-Reis,Magnus Sandström Dalton Trans., 2009, 1328-1338
Additional information on 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide
4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide: A Comprehensive Overview
The compound with CAS No. 863029-00-9, known as 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of pyrimidine derivatives, which are widely studied for their potential applications in drug discovery and development. The structure of this compound is characterized by a pyrimidine ring system with substituents at positions 4, 2, and 5. Specifically, the 4-position bears a methylamino group (-N(CH3)2), the 2-position has a methylthio group (-SCH3), and the 5-position is substituted with a carboxamide group (-CONH2). These functional groups contribute to the compound's unique chemical properties and biological activity.
Recent studies have highlighted the importance of pyrimidine derivatives in various therapeutic areas, including oncology, infectious diseases, and inflammation. The methylamino and methylthio substituents in this compound are particularly interesting due to their potential role in modulating biological pathways. For instance, the methylamino group can act as a hydrogen bond donor, enhancing the compound's ability to interact with target proteins. Similarly, the methylthio group can influence the compound's stability and solubility, making it more amenable for pharmacological applications.
One of the most notable aspects of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide is its potential as a lead compound in drug design. Researchers have explored its ability to inhibit key enzymes involved in cellular signaling pathways. For example, studies have shown that this compound exhibits inhibitory activity against certain kinases, which are critical targets in cancer therapy. The carboxamide group at position 5 plays a crucial role in these interactions by providing a site for hydrogen bonding with the active site of the enzyme.
Moreover, the synthesis of this compound has been optimized through various routes, including multi-component reactions and microwave-assisted synthesis. These methods not only improve yield but also reduce reaction time, making the compound more accessible for further research. The synthesis involves several key steps, such as nucleophilic substitution and condensation reactions, which are essential for constructing the pyrimidine ring system.
In terms of applications, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide has shown promise in preclinical studies as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for developing treatments against emerging infectious diseases. Additionally, this compound has been investigated for its potential role in modulating immune responses, which could be beneficial in autoimmune disorders.
Recent advancements in computational chemistry have also contributed to understanding the molecular interactions of this compound. Molecular docking studies have revealed that 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide binds effectively to specific receptors, providing insights into its mechanism of action. These studies are crucial for guiding further optimization of the compound to enhance its potency and selectivity.
In conclusion, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxamide (CAS No. 863029-00-9) is a versatile molecule with significant potential in drug discovery and development. Its unique structure and functional groups make it an attractive candidate for targeting various biological pathways. With ongoing research and advancements in synthetic methods, this compound is expected to play a pivotal role in addressing unmet medical needs.
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